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Compound of Interest
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6-Hydroxy-1H-indazole-3-

carboxaldehyde

CAS No.: 885520-11-6

Cat. No.: B3293591

Get Quote

Abstract
6-Hydroxy-1H-indazole-3-carboxaldehyde (CAS: Derivative of 1000373-98-3) represents a

high-value pharmacophore in the design of ATP-competitive kinase inhibitors and anti-

inflammatory agents. This scaffold combines the hydrogen-bond donor/acceptor capability of

the indazole core with a reactive C3-formyl "handle" and a C6-hydroxyl group amenable to

solubilizing side-chain attachment. This guide provides a critical analysis of its tautomeric

stability, validated synthetic protocols via indole ring contraction, and reactivity profiles for drug

discovery.

Structural Architecture & Tautomeric Dynamics
The physicochemical behavior of 6-hydroxy-1H-indazole-3-carboxaldehyde is governed by

the annular tautomerism of the pyrazole ring and the electronic influence of the C6-hydroxyl

substituent.

Tautomeric Equilibrium
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Indazoles exist in a dynamic equilibrium between the 1H- and 2H- tautomers. For the 3-

carboxaldehyde derivative, the 1H-tautomer is thermodynamically dominant by approximately

2.3–3.6 kcal/mol in the gas phase and solution.

1H-Indazole (Benzenoid): Stabilized by aromaticity preservation in the benzene ring.

2H-Indazole (Quinoid-like): Less stable due to disruption of the benzene aromatic sextet,

though it can be trapped by specific N-alkylation conditions.

Electronic Effects: The C6-hydroxyl group acts as an electron-donating group (EDG),

increasing electron density in the benzene ring, while the C3-aldehyde is a strong electron-

withdrawing group (EWG). This push-pull system enhances the acidity of the N1-proton (

~13), facilitating base-mediated functionalization.

Structural Visualization
The following diagram illustrates the tautomeric equilibrium and the numbering scheme.
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Figure 1: The 1H-tautomer predominates due to aromatic stabilization, critical for binding

affinity in kinase pockets.

Synthetic Methodologies
Direct formylation of 6-hydroxyindazole is often low-yielding due to competitive O-formylation or

over-oxidation. The most robust route employs a "Scaffold Hopping" strategy via the nitrosation

of indoles, followed by deprotection.

Route A: Oxidative Ring Contraction of Indoles
(Recommended)
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This method utilizes the conversion of 6-methoxyindole to the indazole aldehyde via a nitroso

intermediate. It avoids the harsh conditions of Vilsmeier-Haack on the free phenol.

Precursor: 6-Methoxyindole (commercially available).

Step 1: Nitrosative Cyclization
Reagents:

, Aqueous HCl, DMF.[1]

Mechanism: Electrophilic nitrosation at C3 of the indole, followed by ring opening and re-

closure to the indazole.

Protocol:

Dissolve

(8 equiv) in water at 0°C.[1][2][3]

Add 2N HCl (7 equiv) dropwise; stir 10 min to generate

.

Add solution of 6-methoxyindole (1 equiv) in DMF slowly.

Allow to warm to RT, then heat to 50°C for 6–12 hours.

Workup: Extract with EtOAc, wash with brine, dry over

.

Yield: Typically 70–85%.

Step 2: Demethylation
Reagents:

(Boron tribromide) in

.
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Protocol:

Dissolve 6-methoxy-1H-indazole-3-carboxaldehyde in anhydrous DCM at -78°C.

Add

(1M in DCM, 3 equiv) dropwise.

Warm to RT and stir for 4 hours.

Quench: Carefully add MeOH at 0°C.

Purification: Recrystallization from EtOH/Water.

Route B: Vilsmeier-Haack Formylation
Alternatively, if starting from 6-methoxy-1H-indazole, the C3-aldehyde can be installed directly.

Reagents:

, DMF.

Condition: 80–100°C.

Note: Requires protection of N1 (e.g., THP or SEM) to prevent N-formylation or

polymerization, making Route A generally more efficient.

Synthetic Workflow Diagram
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Starting Material:
6-Methoxyindole

Step 1: Nitrosation & Cyclization
(NaNO2, HCl, DMF, 50°C)

 Ring Contraction

Intermediate:
6-Methoxy-1H-indazole-3-CHO

 70-85% Yield

Step 2: Demethylation
(BBr3, DCM, -78°C to RT)

 O-Deprotection

Target:
6-Hydroxy-1H-indazole-3-CHO

 Quantitative
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Figure 2: Optimized synthesis via oxidative rearrangement of indole precursors.

Physicochemical & Analytical Profile
Accurate characterization is essential for validating the synthesis.

Quantitative Data Summary
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Property Value / Characteristic Notes

Molecular Formula MW: 162.15 g/mol

Appearance Pale yellow to tan solid Oxidizes slowly in air

Solubility DMSO, DMF, MeOH Poor in water/DCM

pKa (Calc) ~9.5 (Phenol), ~13 (NH) Phenol is first ionization site

UV ~310 nm Bathochromic shift in base

Spectroscopic Fingerprint (Expected)
NMR (DMSO-

):

10.1 ppm (s, 1H): Aldehyde -CHO (Diagnostic).

13.8 ppm (br s, 1H): Indazole -NH (Exchangeable).

9.8 ppm (s, 1H): Phenolic -OH.

7.9 ppm (d, 1H): C4-H (Deshielded by C3-CHO).

6.9 ppm (dd, 1H): C5-H.

6.8 ppm (d, 1H): C7-H.

Medicinal Chemistry Applications
The 6-hydroxy-1H-indazole-3-carboxaldehyde scaffold is a versatile "warhead" precursor.

Kinase Inhibition (ATP Binding)
The indazole core mimics the adenine ring of ATP.

N1-H and N2: Form key hydrogen bonds with the "Hinge Region" of kinases (e.g., VEGFR,

PDGFR).
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C3-Aldehyde: Used for Reductive Amination to install solubilizing tails (morpholine,

piperazine) that extend into the solvent-exposed region.

C6-Hydroxyl: Allows for etherification to probe the "Ribose Binding Pocket" or to fine-tune

lipophilicity (

).

Reactivity Profile
Schiff Base Formation: Reacts rapidly with primary amines (

) to form imines, which are reduced (

) to secondary amines.

Knoevenagel Condensation: The aldehyde reacts with active methylene compounds (e.g.,

malononitrile) to form vinyl-indazoles.

O-Alkylation: The C6-OH can be selectively alkylated using weak bases (

) without affecting the N1-H, provided the electrophile is not in large excess.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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